molecular formula C10H13ClN2O B8317557 4-Chloro-7-(methoxymethyl)-5,6,7,8-tetrahydroquinazoline

4-Chloro-7-(methoxymethyl)-5,6,7,8-tetrahydroquinazoline

Cat. No.: B8317557
M. Wt: 212.67 g/mol
InChI Key: JMPUCLQPRWIVMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-(methoxymethyl)-5,6,7,8-tetrahydroquinazoline is a useful research compound. Its molecular formula is C10H13ClN2O and its molecular weight is 212.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

4-chloro-7-(methoxymethyl)-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C10H13ClN2O/c1-14-5-7-2-3-8-9(4-7)12-6-13-10(8)11/h6-7H,2-5H2,1H3

InChI Key

JMPUCLQPRWIVMM-UHFFFAOYSA-N

Canonical SMILES

COCC1CCC2=C(C1)N=CN=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a slurry of (4-chloro-5,6,7,8-tetrahydroquinazolin-7-yl)methanol (reagent preparation 42, 0.80 g, 0.40 mmol), potassium carbonate (0.11 g, 0.81 mmol) and THF (15 mL) was added iodomethane (0.09 mL, 0.60 mmol). The reaction mixture was stirred for 18 hours and then partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over magnesium sulfate, filtered and concentrated in vacuo. Purification by silica gel chromatography provided 4-chloro-7-(methoxymethyl)-5,6,7,8-tetrahydroquinazoline (0.03 g, 35% yield) as a waxy solid. MS (ES) for C10H13ClN2O: 213 (MH+).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
0.09 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.